molecular formula C4H4ClNO B189073 3-Cyanopropanoyl chloride CAS No. 17790-82-8

3-Cyanopropanoyl chloride

Cat. No.: B189073
CAS No.: 17790-82-8
M. Wt: 117.53 g/mol
InChI Key: RFKNPEMBDLIVCU-UHFFFAOYSA-N
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Description

3-Cyanopropanoyl chloride: is an organic compound with the molecular formula C₄H₄ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyano group (-CN) and a carbonyl chloride group (-COCl) attached to a three-carbon chain. This unique structure makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Cyanopropanoyl chloride typically involves the reaction of 3-cyanopropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group (-COOH) into a carbonyl chloride group (-COCl). The reaction can be represented as follows:

3-Cyanopropanoic acid+Thionyl chloride3-Cyanopropanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Cyanopropanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Cyanopropanoic acid+Thionyl chloride→3-Cyanopropanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. For example, the reaction can be conducted in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction parameters and can lead to improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group (-COCl) is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyanopropanoic acid and hydrogen chloride.

    Reduction: The cyano group (-CN) can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    3-Cyanopropanoic acid: Formed by hydrolysis.

    Amines: Formed by the reduction of the cyano group.

Scientific Research Applications

Chemistry: 3-Cyanopropanoyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of bioactive molecules, such as enzyme inhibitors and receptor ligands. Its derivatives have been investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of 3-Cyanopropanoyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group (-COCl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The cyano group (-CN) can also participate in reactions, such as reduction to form amines.

Comparison with Similar Compounds

    3-Chloropropanoyl chloride: Similar structure but with a chlorine atom instead of a cyano group.

    3-Bromopropanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.

    3-Iodopropanoyl chloride: Similar structure but with an iodine atom instead of a cyano group.

Uniqueness: 3-Cyanopropanoyl chloride is unique due to the presence of both a cyano group (-CN) and a carbonyl chloride group (-COCl). This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The cyano group can be further transformed into various functional groups, such as amines, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-cyanopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-4(7)2-1-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKNPEMBDLIVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312023
Record name 3-Cyanopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17790-82-8
Record name 3-Cyanopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17790-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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